
Benzoic acid--7-fluoro-3,7-dimethyloctan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol (1/1) is a chemical compound that combines the properties of benzoic acid and a fluorinated alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol typically involves the esterification of benzoic acid with 7-fluoro-3,7-dimethyloctan-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or large-scale crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 7-fluoro-3,7-dimethyloctanoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of 7-iodo-3,7-dimethyloctan-1-ol.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid–7-chloro-3,7-dimethyloctan-1-ol
- Benzoic acid–7-bromo-3,7-dimethyloctan-1-ol
- Benzoic acid–7-iodo-3,7-dimethyloctan-1-ol
Uniqueness
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
689221-15-6 |
|---|---|
Molekularformel |
C17H27FO3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
benzoic acid;7-fluoro-3,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H21FO.C7H6O2/c1-9(6-8-12)5-4-7-10(2,3)11;8-7(9)6-4-2-1-3-5-6/h9,12H,4-8H2,1-3H3;1-5H,(H,8,9) |
InChI-Schlüssel |
WRRMPBKWTCCSMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)F)CCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


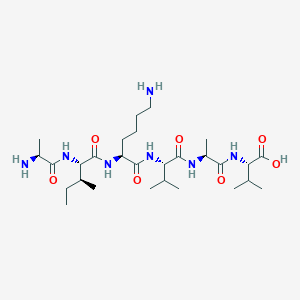

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)



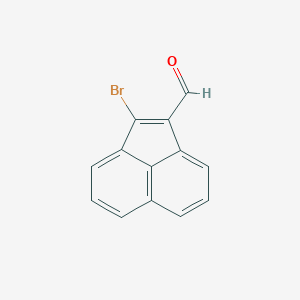
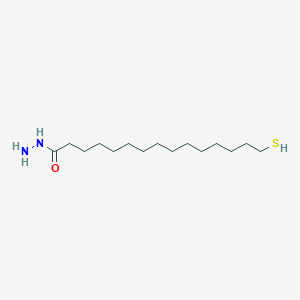
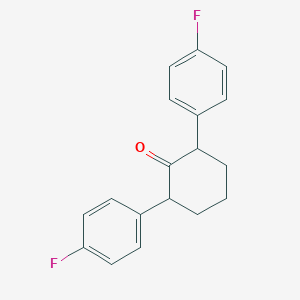
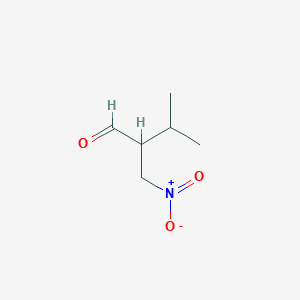
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
